

A Comparative Spectroscopic Guide to Spiro-Isomers for Researchers

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Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[4.4]nonan-1-one

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This guide provides a comparative analysis of spectroscopic data for common spiro-isomers, focusing on photochromic compounds like spiropyrans and spirooxazines. It is designed for researchers, scientists, and drug development professionals to facilitate the understanding and application of these dynamic molecules. The guide includes a summary of quantitative spectroscopic data, detailed experimental protocols, and visualizations of key concepts.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for a selection of spiro-isomers, allowing for a direct comparison of their properties. These compounds are known for their photochromic behavior, reversibly switching between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon irradiation with UV and visible light, respectively.

UV-Visible Spectroscopy Data

The UV-Visible absorption maxima (λ_{max}) of the colored merocyanine form are highly dependent on the solvent polarity. Generally, spiropyrans exhibit negative solvatochromism (a blue shift in more polar solvents), while spirooxazines show positive solvatochromism (a red shift in more polar solvents).^[1]

Compound	Solvent	$\lambda_{\text{max}} \text{ (nm)}$ of MC Form	Molar Extinction Coefficient (ϵ) of MC Form	Reference(s)
Spiropyrans				
6-nitroBIPS	Toluene	590	3.8×10^4	[2]
Ethanol	550	3.5×10^4	[1][2]	
8-methoxy-6-nitroBIPS	Dichloromethane	580	Not Reported	
Spirooxazines				
1,3,3-trimethyl-spiro[indoline-2,3'-[3H]naphth[2,1-b][3][4]oxazine]	Toluene	610	4.5×10^4	
Ethanol	620	Not Reported		
1,3,3-trimethyl-6'-nitro-spiro[indoline-2,2'-chromene]	Dichloromethane	555	Not Reported	

BIPS: 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]

¹H and ¹³C NMR Spectroscopy Data

The ¹H and ¹³C NMR chemical shifts provide valuable information about the structure of spiro-isomers in their closed form. The chemical shifts of the protons and carbons near the spiro center are particularly informative.

¹H NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	H-3 (s)	H-4' (d)	H-5' (t)	H-6' (d)	H-7' (t)	Reference(s)
Spiropyran						
S						
6-nitroBIPS	5.85	6.65	6.85	7.10	7.20	[5]
Spirooxazinanes						
1,3,3-trimethyl-spiro[indoline-2,3'-naphth[2,1-b][3]oxazine]	4.80	7.05	7.15	7.45	7.80	

¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compo und	Spiro C (C-2)	C-3	C-4'	C-5'	C-6'	C-7'	Referen ce(s)
Spiropyra ns							
6- nitroBIPS	106.5	52.0	115.5	121.8	118.5	128.0	[5]
Spirooxa zines							
1,3,3- trimethyl- spiro[ind oline- 2,3'- [3H]naph th[2,1-b] [3] [4]oxazin e]	98.0	51.5	115.0	120.5	122.0	127.5	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectroscopy for Photochromism Studies

This protocol outlines the steps for investigating the photochromic behavior of spiro-isomers.

- Sample Preparation:
 - Prepare a stock solution of the spiro compound in a suitable solvent (e.g., ethanol, toluene, or dichloromethane) at a concentration of approximately 10^{-4} to 10^{-5} M.
 - Transfer an appropriate volume of the stock solution into a quartz cuvette with a 1 cm path length.

- Initial Spectrum Acquisition:
 - Record the UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum of the closed spiro (SP) form. The typical wavelength range is 200-800 nm.
- Photocoloration (SP to MC form):
 - Irradiate the sample in the cuvette with a UV lamp (e.g., 365 nm) for a specific duration (e.g., 1-5 minutes) to induce the ring-opening to the colored merocyanine (MC) form.
 - Immediately after irradiation, record the UV-Vis absorption spectrum to observe the characteristic absorption band of the MC form in the visible region.
- Photobleaching (MC to SP form):
 - To observe the reverse reaction, irradiate the colored solution with a visible light source (e.g., >450 nm) or leave it in the dark to allow for thermal back-reaction.
 - Record the UV-Vis absorption spectra at regular intervals to monitor the disappearance of the MC form's absorption band and the regeneration of the SP form's spectrum.
- Kinetic Analysis:
 - The kinetics of the thermal fading (MC to SP) can be determined by monitoring the decrease in absorbance at the λ_{max} of the MC form over time in the dark at a constant temperature.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of spiro-isomers.

- Sample Preparation:
 - Dissolve 5-10 mg of the spiro compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6) in a clean, dry NMR tube. Ensure the compound is fully dissolved.

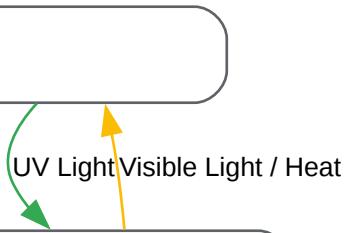
- For photosensitive compounds, it is crucial to prepare the sample in the dark or under red light to prevent isomerization. The NMR tube can be wrapped in aluminum foil to protect it from light.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

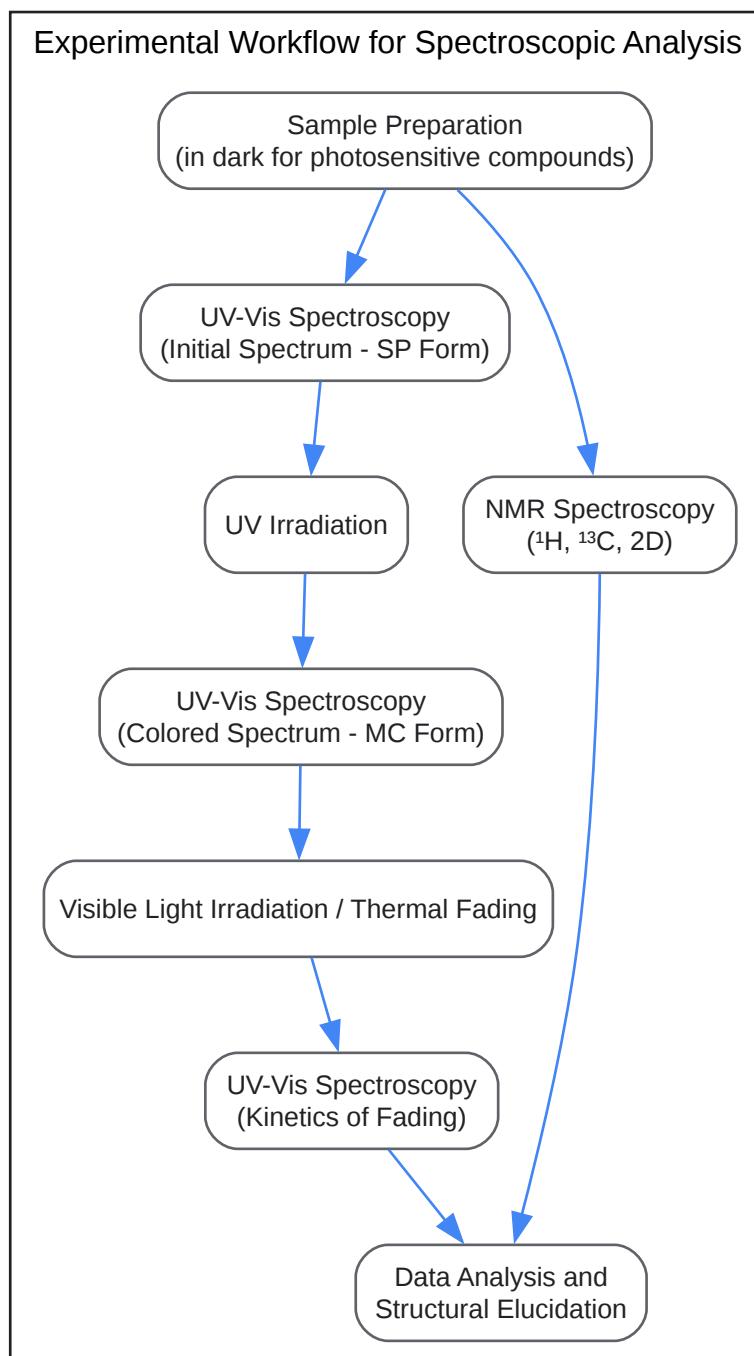
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Spectrum Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Spectrum Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This experiment typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the spectrum similarly to the ^1H spectrum.
- 2D NMR Experiments (Optional):
 - For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.[\[5\]](#)

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the analysis of spiro-isomers.

Photoisomerization of Spiro-Isomers





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